Cas no 2034360-18-2 (6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide)

6-Hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core functionalized with a hydroxy group at the 6-position and a carboxamide linkage to a 4-sulfamoylphenyl moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, where sulfonamide and pyrimidine derivatives are known for their bioactivity. The compound's sulfamoyl group enhances solubility and binding affinity, while the hydroxy-pyrimidine scaffold may contribute to interactions with biological targets. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing more complex derivatives or exploring structure-activity relationships in drug discovery. Suitable for research applications, it offers a balance of reactivity and stability for further functionalization.
6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide structure
2034360-18-2 structure
Product Name:6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
CAS No:2034360-18-2
MF:C11H10N4O4S
MW:294.286500453949
CID:5349178
Update Time:2025-05-19

6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
    • 6-oxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-4-carboxamide
    • Inchi: 1S/C11H10N4O4S/c12-20(18,19)8-3-1-7(2-4-8)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H2,12,18,19)(H,13,14,16)
    • InChI Key: ZJYKUKLBRBOCGB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C1=CC(NC=N1)=O)=O)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 568
  • XLogP3: -1.1
  • Topological Polar Surface Area: 139

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Additional information on 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Introduction to 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide (CAS No. 2034360-18-2)

6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide, identified by the CAS number 2034360-18-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class of heterocyclic aromatic molecules, which are widely recognized for their biological activity and potential therapeutic applications. The structural framework of this molecule incorporates a hydroxyl group, a sulfamoyl substituent, and a carboxamide moiety, each contributing to its unique chemical properties and biological interactions.

The presence of the hydroxyl group at the 6-position of the pyrimidine ring enhances the compound's solubility in polar solvents, which is a critical factor in drug formulation and delivery. Additionally, the sulfamoyl group attached to the phenyl ring introduces a strong electron-withdrawing effect, influencing the electronic distribution across the molecule. This modification can modulate the reactivity and binding affinity of the compound towards biological targets. The carboxamide functionality at the 4-position further contributes to the molecule's stability and interaction potential with biological systems.

Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine derivatives in developing novel therapeutic agents. Pyrimidine-based compounds are particularly relevant in the treatment of various diseases, including cancer, infectious disorders, and metabolic conditions. The structural features of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide make it a promising candidate for further investigation in these areas.

In oncology research, pyrimidine derivatives have been extensively studied for their ability to inhibit key enzymes and pathways involved in cancer cell proliferation. The sulfamoyl group in this compound can serve as a hinge region for binding to protein targets, potentially disrupting oncogenic signaling networks. Preclinical studies have demonstrated that similar sulfamoylated pyrimidines exhibit potent antitumor activity by interfering with critical cellular processes such as DNA replication and transcription.

The hydroxyl group in 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide also plays a crucial role in its pharmacological profile. This moiety can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Furthermore, the carboxamide group can act as a pharmacophore, facilitating interactions with enzymes or receptors involved in disease pathways. These structural elements collectively contribute to the compound's potential as a lead molecule for drug development.

Recent publications have reported on the synthesis and preliminary biological evaluation of various sulfamoylated pyrimidines. These studies have revealed that such compounds exhibit broad-spectrum activity against multiple disease targets. For instance, certain derivatives have shown efficacy in inhibiting kinases that are overexpressed in cancer cells, leading to cell cycle arrest and apoptosis. The structural diversity within this class of compounds allows for fine-tuning of their pharmacological properties to optimize therapeutic efficacy.

The chemical synthesis of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and protecting group strategies are commonly utilized in constructing the complex framework of this molecule.

The pharmacokinetic properties of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide are also of great interest in drug development. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be carefully evaluated to ensure safe and effective clinical use. Computational modeling techniques have been increasingly applied to predict these properties early in the drug discovery process, reducing experimental costs and time-to-market.

One notable aspect of this compound is its potential role as an intermediate in synthesizing more complex drug candidates. By serving as a building block, it enables medicinal chemists to rapidly explore novel molecular architectures with tailored biological activities. This modular approach has accelerated the discovery pipeline for new therapeutics targeting challenging diseases.

Future research directions may focus on optimizing the scaffold of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide through structure-activity relationship (SAR) studies. By systematically modifying specific functional groups or substituents, researchers can identify analogs with improved potency, selectivity, and pharmacokinetic profiles. Additionally, exploring new synthetic routes could enhance scalability and cost-efficiency for large-scale production.

The integration of machine learning and artificial intelligence into drug discovery has opened new avenues for accelerating research efforts. Predictive models can assist in identifying promising candidates like 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide based on their structural features and predicted biological activities. These technologies enable high-throughput screening of vast chemical libraries, enabling faster identification of lead compounds for further development.

In conclusion,6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide (CAS No. 2034360-18-2) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. The combination of its hydroxyl group, sulfamoyl substituent, and carboxamide moiety contributes to its versatility as a lead molecule for drug development. Ongoing research efforts continue to uncover new insights into its biological activities and synthetic possibilities, paving the way for innovative treatments across multiple disease domains.

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